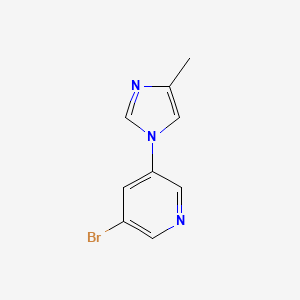![molecular formula C20H20FNO3S B1444706 5-(2-Cyclopropyl-1-(3-fluorophenyl)-2-oxoethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl acetate CAS No. 1391194-39-0](/img/structure/B1444706.png)
5-(2-Cyclopropyl-1-(3-fluorophenyl)-2-oxoethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl acetate
Overview
Description
5-(2-Cyclopropyl-1-(3-fluorophenyl)-2-oxoethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl acetate is a novel thienopyridine prodrug . It is known to inhibit platelet aggregation and activation . The biotransformation of this compound to its active metabolite requires ester bond hydrolysis, forming a thiolactone, followed by cytochrome P450–mediated metabolism .
Synthesis Analysis
The synthesis of this compound involves a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .
Molecular Structure Analysis
The molecular structure of this compound is complex, involving a cyclopropyl group, a fluorophenyl group, and an oxoethyl group attached to a tetrahydrothieno[3,2-c]pyridin-2-yl acetate core .
Chemical Reactions Analysis
The compound exhibits potent H(+),K(+)-ATPase inhibitory activity and potent gastric acid secretion inhibitory action in vivo . Its maximum efficacy was more potent and its duration of action was much longer than those of proton pump inhibitors (PPIs) .
Scientific Research Applications
Antiplatelet Agent
“3-Fluoro prasugrel” is a novel thienopyridine prodrug that is rapidly metabolized to its active platelet-inhibitory metabolite . It exerts antiplatelet activity through antagonism of P2Y12 receptors . This makes it a potent antiplatelet agent, which can be used in the treatment of conditions like ischemic stroke, myocardial infarction, and other thrombotic complications .
Antifibrotic Activity
The compound has shown potential in the field of antifibrotic activity . A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized, and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6). Fourteen compounds were found to present better antifibrotic activities than Pirfenidone and Bipy55′DC .
Anti-Inflammatory and Antithrombotic Potential
Metal-based complexes, including those with “3-Fluoro prasugrel”, have shown anti-inflammatory and antithrombotic potential . These metal-based compounds usually interfere with various biochemical processes associated with the inflammatory response and thrombus formation and become capable of inhibiting these biochemical pathways with proposed health benefits .
Antimicrobial Activity
The pyrimidine moiety, a component of “3-Fluoro prasugrel”, has been reported to exhibit diverse types of biological and pharmaceutical activities, including antimicrobial activity .
Antiviral Activity
In addition to its antimicrobial properties, the pyrimidine moiety is also known for its antiviral properties .
Antitumor Activity
Pyrimidine derivatives, like those found in “3-Fluoro prasugrel”, are known to exhibit antitumor activities .
Mechanism of Action
Target of Action
The primary target of 5-(2-Cyclopropyl-1-(3-fluorophenyl)-2-oxoethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl acetate, also known as 3-Fluoro prasugrel, is the P2Y12 receptor on platelets . This receptor plays a crucial role in platelet activation and aggregation, which are key processes in blood clotting .
Mode of Action
3-Fluoro prasugrel acts by irreversibly binding to the P2Y12 receptor on platelets . This prevents the binding of adenosine diphosphate (ADP) to its platelet receptor, thereby impairing the ADP-mediated activation of the glycoprotein GPIIb/IIIa complex . This inhibition of ADP-mediated platelet activation and aggregation is the primary mode of action of 3-Fluoro prasugrel .
Biochemical Pathways
The action of 3-Fluoro prasugrel affects the ADP-mediated pathway of platelet activation. By inhibiting the P2Y12 receptor, 3-Fluoro prasugrel prevents the activation of the GPIIb/IIIa complex, which is a key step in the aggregation of platelets . This results in a reduction of platelet aggregation and thus, a decrease in blood clot formation .
Pharmacokinetics
The pharmacokinetics of 3-Fluoro prasugrel involves its metabolism in the liver to its active form . Like clopidogrel, 3-Fluoro prasugrel is a prodrug, meaning it requires metabolic activation to exert its therapeutic effect .
Result of Action
The molecular and cellular effects of 3-Fluoro prasugrel’s action primarily involve the inhibition of platelet activation and aggregation . By preventing the activation of the GPIIb/IIIa complex, 3-Fluoro prasugrel reduces the ability of platelets to aggregate and form blood clots . This can help prevent thrombotic cardiovascular events in patients with acute coronary syndrome .
Action Environment
The action, efficacy, and stability of 3-Fluoro prasugrel can be influenced by various environmental factors. For instance, the metabolic activation of 3-Fluoro prasugrel in the liver can be affected by factors such as liver function, genetic variations in metabolic enzymes, and interactions with other drugs . .
properties
IUPAC Name |
[5-[2-cyclopropyl-1-(3-fluorophenyl)-2-oxoethyl]-6,7-dihydro-4H-thieno[3,2-c]pyridin-2-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FNO3S/c1-12(23)25-18-10-15-11-22(8-7-17(15)26-18)19(20(24)13-5-6-13)14-3-2-4-16(21)9-14/h2-4,9-10,13,19H,5-8,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMTFHRNDRHBYGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC2=C(S1)CCN(C2)C(C3=CC(=CC=C3)F)C(=O)C4CC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1391194-39-0 | |
| Record name | 3-Fluoro prasugrel | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1391194390 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-FLUORO PRASUGREL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R751A973NK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Propenoic acid, 3-[3,4-bis(difluoromethoxy)phenyl]-, (2E)-](/img/structure/B1444623.png)
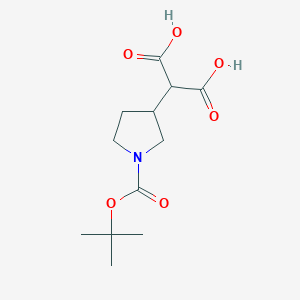
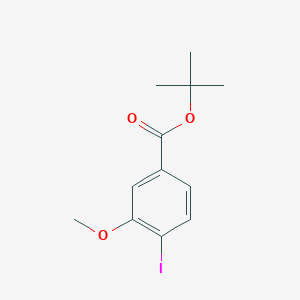
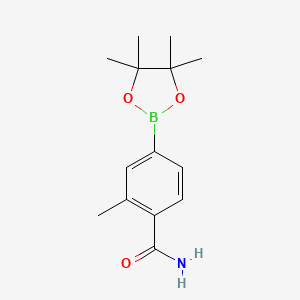
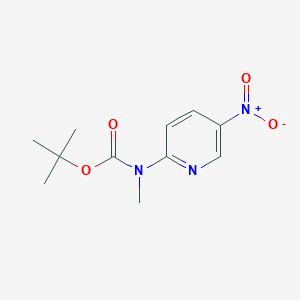



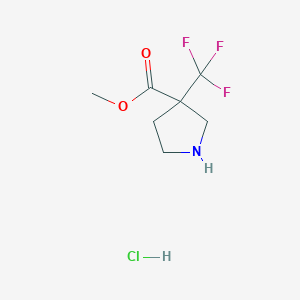
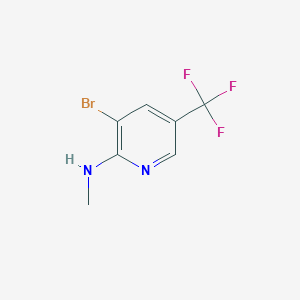
![3-Benzyl-3-azabicyclo[3.1.0]hexan-2-one](/img/structure/B1444641.png)


